3-ethoxy-N-(2-phenylethyl)benzamide
Description
3-Ethoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-ethoxy substituent on the benzene ring and a 2-phenylethylamine group attached to the amide nitrogen. Benzamides with phenylethyl substituents are often synthesized via acylation reactions between substituted benzoic acids (or their chlorides) and amines, followed by spectroscopic validation (¹H NMR, ¹³C NMR, MS) .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
3-ethoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16-10-6-9-15(13-16)17(19)18-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
HNWHGKBZXSPCRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and physicochemical properties of 3-ethoxy-N-(2-phenylethyl)benzamide with analogs:
*Calculated based on molecular formula (C₁₇H₁₉NO₂).
Key Observations :
- Ethoxy vs.
- Positional Effects : A 3-ethoxy substituent (meta) may sterically hinder interactions with planar binding sites compared to para-substituted analogs .
- Hydroxy vs. Alkoxy : The 2-hydroxy analog exhibits hydrogen-bonding capability, contributing to its strong tyrosinase inhibition (−7.9 kcal/mol binding affinity) , whereas ethoxy/methoxy groups may prioritize hydrophobic interactions.
Structural and Crystallographic Insights
- X-ray Crystallography : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were structurally confirmed via X-ray, revealing planar amide groups and hydrogen-bonding networks . Ethoxy-substituted derivatives may exhibit altered crystal packing due to larger substituents.
- Spectroscopic Data : IR and NMR spectra for related compounds show characteristic amide C=O stretches (~1650 cm⁻¹) and aromatic proton signals (δ 7.0–8.0 ppm) .
Preparation Methods
Williamson Ether Synthesis
3-Hydroxybenzoic acid is alkylated using ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3-ethoxybenzoic acid.
Reaction Conditions:
Direct Carboxylation of 3-Ethoxyphenylmagnesium Bromide
An alternative route involves Grignard reagent formation from 1-bromo-3-ethoxybenzene, followed by carboxylation with CO₂.
Amide Bond Formation Strategies
Aqueous-Phase Synthesis via Acyl Chloride
Adapting the method from CN103288667A, 3-ethoxybenzoyl chloride reacts with phenethylamine in an aqueous alkaline medium.
Procedure:
-
Acyl Chloride Synthesis:
-
3-Ethoxybenzoic acid (1.0 mol) is treated with thionyl chloride (1.5 mol) in dry THF at 0°C for 1 h. Excess SOCl₂ is removed under vacuum.
-
-
Amide Coupling:
Key Advantages:
Coupling Agent-Mediated Synthesis
Using 3-ethoxybenzoic acid directly with phenethylamine and a coupling agent (e.g., HATU) in dichloromethane:
Reaction Conditions:
-
Coupling Agent: HATU (1.1 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DCM, 25°C, 12 h.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52–7.38 (m, 5H, Ph-H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 2.91 (t, J = 6.8 Hz, 2H, CH₂Ph), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR: δ 167.8 (C=O), 159.2 (C-O), 132.4–126.7 (Ar-C), 63.5 (OCH₂), 40.1 (NCH₂), 35.7 (CH₂Ph), 14.8 (OCH₂CH₃).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
